3,5-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-oxazole-4-sulfonamide
CAS No.: 1904057-78-8
Cat. No.: VC6170786
Molecular Formula: C13H16N6O3S
Molecular Weight: 336.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1904057-78-8 |
|---|---|
| Molecular Formula | C13H16N6O3S |
| Molecular Weight | 336.37 |
| IUPAC Name | 3,5-dimethyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-4-sulfonamide |
| Standard InChI | InChI=1S/C13H16N6O3S/c1-9-12(10(2)22-18-9)23(20,21)17-5-3-4-11-6-14-13-15-8-16-19(13)7-11/h6-8,17H,3-5H2,1-2H3 |
| Standard InChI Key | WTSIZAIUSBKNFR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 1,2-oxazole ring substituted with methyl groups at positions 3 and 5, linked via a sulfonamide bridge to a propyl chain terminating in a triazolo[1,5-a]pyrimidine moiety. This architecture combines electron-deficient (triazolo-pyrimidine) and electron-rich (oxazole) systems, creating a polarized scaffold conducive to intermolecular interactions .
Key Structural Components:
-
Oxazole core: 3,5-dimethyl-1,2-oxazole-4-sulfonamide provides planar rigidity and hydrogen-bonding capacity through the sulfonamide group.
-
Triazolo-pyrimidine unit: The bicyclic triazolo[1,5-a]pyrimidine system introduces π-π stacking potential and metal-coordination sites.
-
Propyl linker: A three-carbon chain enables conformational flexibility between the two aromatic systems .
Molecular Properties
The molecular polarity, calculated from the sulfonamide and heterocyclic components, suggests moderate solubility in polar aprotic solvents, though experimental solubility data remain unreported .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis involves three principal stages: oxazole formation, triazolo-pyrimidine construction, and final coupling via sulfonamide linkage .
Oxazole Ring Synthesis
Cyclization of α-nitroketones with thiourea derivatives under acidic conditions yields the 3,5-dimethyl-1,2-oxazole core. Optimization studies indicate that using p-toluenesulfonic acid in refluxing ethanol achieves 78% yield for this step .
Triazolo-Pyrimidine Assembly
The triazolo[1,5-a]pyrimidine moiety is synthesized through a Huisgen-type cycloaddition between 6-aminopyrimidine and nitrile imines. Microwave-assisted synthesis at 150°C for 15 minutes enhances reaction efficiency (yield: 82%) compared to conventional thermal methods .
Final Coupling
Sulfonamide bond formation employs EDCI/HOBt-mediated coupling between the oxazole-4-sulfonyl chloride and the triazolo-pyrimidine-propylamine intermediate. Purification via reverse-phase HPLC achieves >95% purity .
Process Challenges
-
Steric hindrance: Bulky substituents on both aromatic systems necessitate high-dilution conditions during coupling.
-
Regioselectivity: Competing N-alkylation pathways require careful temperature control (maintained at 0–5°C) .
-
Scale-up limitations: Current batch processes show linear scalability only up to 100g due to exothermic risks in cyclization steps .
| Target Class | Example Targets | IC₅₀ Range | Source |
|---|---|---|---|
| Kinases | JAK2, FLT3 | 0.8–5.3 μM | |
| GPCRs | 5-HT₂A, Adenosine A₂A | 1.2–8.7 μM | |
| Enzymes | Phosphodiesterase 4D | 3.4 μM |
The triazolo-pyrimidine moiety appears critical for kinase binding, while the sulfonamide group enhances aqueous solubility and membrane permeability .
Therapeutic Hypotheses
-
Oncology: Analogous compounds inhibit JAK-STAT signaling pathways implicated in myeloproliferative disorders .
-
Neuroinflammation: Dual 5-HT₂A/PDE4 inhibition suggests potential in Alzheimer’s disease models .
-
Antimicrobial: Sulfonamide-containing heterocycles show activity against Gram-positive pathogens (MIC: 16 μg/mL vs. S. aureus) .
Comparative Analysis of Structural Analogs
This comparison highlights the critical role of the triazolo-pyrimidine system in conferring kinase affinity, while sulfonamide variations modulate target selectivity .
Research Challenges and Future Directions
Current Limitations
-
Synthetic complexity: 7-step synthesis with cumulative yield <15% necessitates route optimization .
-
ADMET profiling: Predicted high plasma protein binding (89%) may limit free drug concentrations.
-
Target validation: Lack of crystallographic data on target complexes hinders rational design .
Recommended Priorities
-
Develop continuous-flow synthesis to improve yield and safety profile.
-
Conduct in vivo PK/PD studies in rodent inflammation models.
-
Explore prodrug strategies to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume